An In-depth Technical Guide to Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride: A Pivotal Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate Hydrochloride: A Pivotal Scaffold in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide offers a comprehensive technical overview of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route, and its emerging applications, particularly in the realm of kinase inhibition for therapeutic intervention.
Introduction: The Prominence of the Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The title compound, ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride, is a functionalized pyrazole derivative that holds considerable promise as a versatile intermediate and a potential pharmacophore in its own right.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Source |
| Molecular Formula | C₈H₁₃N₃O₂ · HCl | Calculated |
| Molecular Weight | 219.67 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid. | Based on related amino-pyrazole esters.[3] |
| Melting Point | Expected to be in the range of 150-200 °C. | Amine hydrochlorides of similar molecular weight are typically crystalline solids with relatively high melting points. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally imparts aqueous solubility. |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic features based on known data for analogous structures.[1][4][5]
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 7.5-8.0 (s, 1H, pyrazole C5-H)
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δ 6.0-6.5 (s, 1H, pyrazole C3-H)
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δ 5.0-5.5 (br s, 3H, -NH₃⁺)
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δ 4.8-5.0 (q, J = 7.2 Hz, 1H, -CH(CH₃)-)
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δ 4.1-4.3 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)
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δ 1.6-1.8 (d, J = 7.2 Hz, 3H, -CH(CH₃)-)
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δ 1.1-1.3 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)
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-
¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~170 (-C=O)
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δ ~140 (pyrazole C5)
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δ ~135 (pyrazole C4-NH₃⁺)
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δ ~100 (pyrazole C3)
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δ ~61 (-O-CH₂)
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δ ~55 (-CH(CH₃)-)
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δ ~18 (-CH(CH₃))
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δ ~14 (-O-CH₂-CH₃)
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-
IR (KBr, cm⁻¹):
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~3400-3200 (N-H stretch of NH₃⁺)
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~3100-3000 (C-H aromatic stretch)
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~2900-2800 (C-H aliphatic stretch)
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~1730 (C=O ester stretch)
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~1620 (N-H bend)
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~1550 (C=N and C=C ring stretch)
-
-
Mass Spectrometry (ESI+):
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m/z [M+H]⁺ = 184.1135 (for the free base)
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Synthesis and Reaction Chemistry
A plausible synthetic route to ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride can be conceptualized based on established pyrazole synthesis methodologies.[6] A potential pathway is outlined below.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (C)
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To a solution of 4-nitro-1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
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Stir the suspension at room temperature for 30 minutes.
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Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate.
Step 2: Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (D)
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Dissolve ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (1 equivalent) in ethanol.
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Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate.
Step 3: Formation of the Hydrochloride Salt (E)
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Dissolve the crude ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate in a minimal amount of anhydrous diethyl ether.
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Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) with stirring.
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A precipitate should form. Continue stirring for 30 minutes.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride.
Applications in Drug Development: A Focus on Kinase Inhibition
The pyrazole scaffold is a key component in numerous clinically approved kinase inhibitors.[2] The structural features of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride make it an attractive starting point for the development of novel kinase inhibitors.
Logical Framework for Kinase Inhibitor Design
Caption: Strategic functionalization of the core scaffold for generating a kinase inhibitor library.
The primary amino group at the C4 position of the pyrazole ring serves as a crucial handle for introducing diversity. Through standard amide bond formation, sulfonylation, or reductive amination, a wide array of substituents can be appended. These modifications can be designed to target the hinge region of a kinase's ATP-binding pocket, a common strategy in kinase inhibitor design.[7]
Furthermore, the ethyl propanoate side chain at the N1 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a diverse set of amides, which can explore other regions of the ATP-binding site or modulate the compound's physicochemical properties, such as solubility and cell permeability.
The stereocenter in the propanoate moiety also introduces an element of three-dimensionality, which can be exploited for achieving selective interactions with the target kinase.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[3]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a promising and versatile building block for medicinal chemistry and drug discovery. Its functionalized pyrazole core provides multiple points for diversification, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets, with a particular emphasis on protein kinases. While specific experimental data for this compound is limited, this guide provides a robust framework based on the known chemistry of related pyrazole derivatives, offering valuable insights for researchers in the field.
References
-
Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–618. [Link]
-
Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(15), 3452. [Link]
-
Nawaz, H., et al. (2012). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]
-
Dong, W. J., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1287. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). ethyl 2-(1H-pyrazol-5-ylmethylamino)propanoate. Retrieved January 19, 2026, from [Link]
-
Krayushkin, M. M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry, 17, 1357–1366. [Link]
-
Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 65(3), 2416–2434. [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan J. Chem., 4(2), 333-338. [Link]
-
Zhang, G., et al. (2020). 5-Amino-4-carbamoyl-pyrazole Compounds as Selective and Irreversible t790m over wt-egfr Kinase Inhibitors and Use Thereof. Molecules, 25(11), 2577. [Link]
-
SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]
-
Alam, M. J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]
-
Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. International Journal of Materials, Mechanics and Manufacturing, 1(1), 1-5. [Link]
-
El-Gazzar, A. B. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1376. [Link]
-
ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved January 19, 2026, from [Link]
Sources
- 1. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2 [sigmaaldrich.com]
- 4. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
